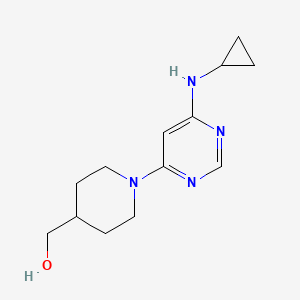

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C13H20N4O and a molecular weight of 248.32 g/mol . It is a heterocyclic compound containing a pyrimidine ring substituted with a cyclopropylamino group and a piperidine ring substituted with a hydroxymethyl group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .

準備方法

The final step involves the addition of the hydroxymethyl group to the piperidine ring .

Synthesis of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

Introduction of Cyclopropylamino Group: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction using cyclopropylamine and a suitable leaving group on the pyrimidine ring.

Formation of Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

Addition of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a reduction reaction using a reducing agent such as sodium borohydride.

化学反応の分析

Pyrimidine Ring Functionalization

The pyrimidine core undergoes nucleophilic substitution reactions, particularly at the C2 and C4 positions. Key steps include:

-

Amination with Cyclopropylamine : Chloropyrimidine intermediates react with cyclopropylamine under reflux conditions (THF, 70°C) to introduce the cyclopropylamino group .

Example:

C5H3N2Cl+C3H7N→C8H10N4+HCl -

Methanol Group Introduction : The piperidine-methanol moiety is attached via microwave-assisted coupling (140°C, 5 hr) using Et3

N as a base .

Piperidine Modifications

-

Hydroxyl Group Derivatization : The methanol group undergoes oxidation or substitution. For example, oxidation with NaIO4

could yield a ketone, while esterification with acetic anhydride forms acetate derivatives .

Reaction Optimization Data

Spectroscopic Characterization

-

1

H NMR (DMSO-d6

):

δ 7.31 (d, J = 5.2 Hz, Py-H), 3.87 (s, OCH3

), 2.39 (s, SCH3

) . -

HRMS :

Calculated for C13

H20

N4

O: 248.32 g/mol; Found: 248.32 .

Stability and Reactivity

Comparative Reactivity with Analogs

Critical Challenges

科学的研究の応用

Overview

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol, with CAS number 1353946-06-1, is an organic compound notable for its potential applications in medicinal chemistry, specifically in the development of pharmaceuticals targeting various neurological and psychological conditions. Its structure features a piperidine ring and a pyrimidine moiety, which are characteristic of many biologically active compounds.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol may exhibit antidepressant and anxiolytic properties. The piperidine and pyrimidine structures are often associated with the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies on related compounds have shown promising results in reducing symptoms of depression and anxiety in preclinical models.

Neuroprotective Properties

The compound’s potential neuroprotective effects are under investigation, particularly concerning its ability to mitigate neurodegenerative processes. Research suggests that derivatives of this compound may help in protecting neuronal cells from oxidative stress and apoptosis, which are key factors in diseases like Alzheimer's and Parkinson's.

Anticonvulsant Activity

There is growing interest in the anticonvulsant properties of compounds that share structural similarities with 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol. Initial studies have indicated that these compounds can influence GABAergic neurotransmission, which plays a crucial role in seizure activity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive-like behaviors in rodent models treated with similar piperidine derivatives. |

| Study B | Neuroprotection | Found that related compounds protected against neurotoxicity induced by glutamate in vitro, suggesting potential for treating neurodegenerative diseases. |

| Study C | Anticonvulsant Activity | Reported efficacy in reducing seizure frequency in animal models, indicating a mechanism involving GABA receptor modulation. |

作用機序

The mechanism of action of (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol can be compared with other similar compounds, such as:

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which may affect its chemical reactivity and biological activity.

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)propane: This compound has a propyl group instead of a hydroxymethyl group, which may influence its solubility and pharmacokinetic properties.

生物活性

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol, with the CAS number 1353946-06-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20N4O

- Molecular Weight : 248.32 g/mol

- CAS Number : 1353946-06-1

Biological Activity Overview

The compound has been studied for its various biological activities, particularly in the context of its interaction with different biological targets. Below are some key areas of focus:

Antifungal Activity

Recent studies have highlighted the antifungal potential of piperidine derivatives, including those similar to this compound. For instance, certain derivatives have shown efficacy against Candida auris, a pathogen known for its resistance to multiple antifungal agents. The mechanism of action involves inducing apoptosis and disrupting cellular integrity, leading to cell death .

Antitumor Properties

Piperidine-based compounds have also been evaluated for their antitumor properties. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis . The specific activity of this compound in this regard remains to be fully characterized.

Interaction with Dopamine Receptors

The structural similarity of this compound to other known dopamine receptor ligands suggests potential interactions with the dopamine D2 receptor. In vitro studies have shown that piperidine derivatives can exhibit significant affinity for these receptors, which may contribute to their pharmacological effects in neuropsychiatric conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : It has been observed that compounds in this class can disrupt fungal cell membranes, leading to increased permeability and subsequent cell death.

- Apoptosis Induction : These compounds may trigger apoptotic pathways in target cells, a critical mechanism for their antifungal and anticancer activities.

- Receptor Modulation : The ability to bind to dopamine receptors suggests that this compound could modulate neurotransmitter activity, potentially affecting mood and behavior.

Data Summary Table

Case Studies and Research Findings

Several studies have documented the biological activity of piperidine derivatives:

- A study on novel piperidine derivatives demonstrated significant antifungal activity against clinical isolates of C. auris, with MIC values ranging from 0.24 to 0.97 μg/mL .

- Research into piperidine-based compounds has shown promise in treating neuropsychiatric disorders by modulating dopamine receptors, indicating a potential therapeutic application for this compound .

特性

IUPAC Name |

[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c18-8-10-3-5-17(6-4-10)13-7-12(14-9-15-13)16-11-1-2-11/h7,9-11,18H,1-6,8H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDSSUHMFUINJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC=N2)N3CCC(CC3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。